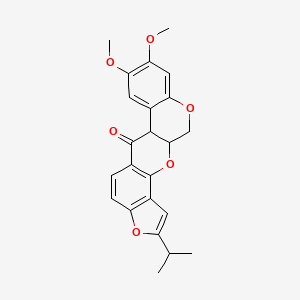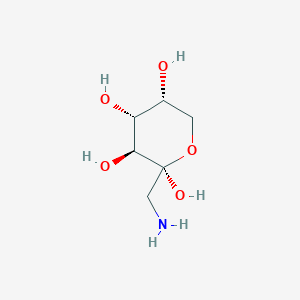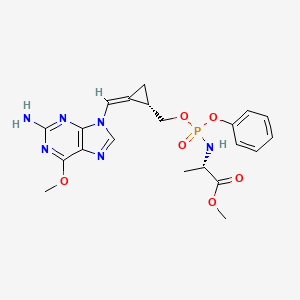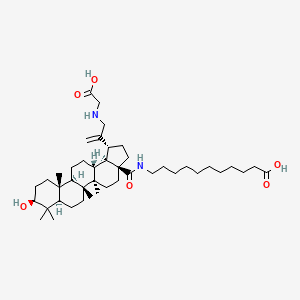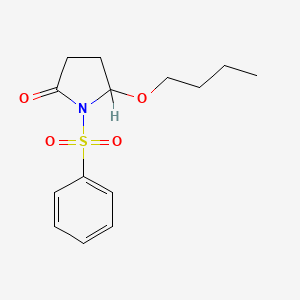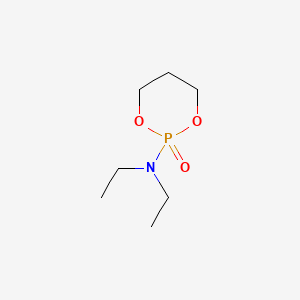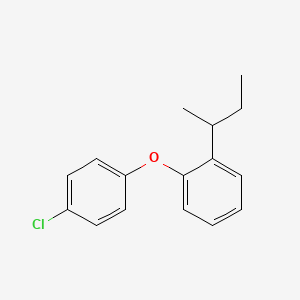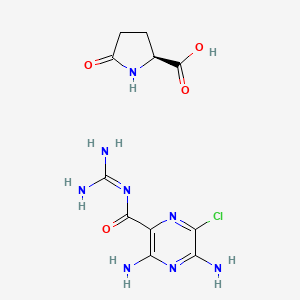![molecular formula C20H26ClN3O7 B12700830 1-[2-[[5-(4-chlorophenyl)-1H-pyrazol-3-yl]oxy]ethyl]piperidine;(2R,3R)-2,3-dihydroxybutanedioic acid CAS No. 86871-53-6](/img/structure/B12700830.png)
1-[2-[[5-(4-chlorophenyl)-1H-pyrazol-3-yl]oxy]ethyl]piperidine;(2R,3R)-2,3-dihydroxybutanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-[[5-(4-chlorophenyl)-1H-pyrazol-3-yl]oxy]ethyl]piperidine;(2R,3R)-2,3-dihydroxybutanedioic acid is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a piperidine ring, a pyrazole moiety, and a chlorophenyl group
Preparation Methods
The synthesis of 1-[2-[[5-(4-chlorophenyl)-1H-pyrazol-3-yl]oxy]ethyl]piperidine;(2R,3R)-2,3-dihydroxybutanedioic acid involves several steps. The synthetic route typically begins with the preparation of the pyrazole derivative, followed by the introduction of the chlorophenyl group. The piperidine ring is then formed through a cyclization reaction. The final step involves the esterification of the compound with (2R,3R)-2,3-dihydroxybutanedioic acid. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The pyrazole moiety can be oxidized to form corresponding oxides.
Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[2-[[5-(4-chlorophenyl)-1H-pyrazol-3-yl]oxy]ethyl]piperidine;(2R,3R)-2,3-dihydroxybutanedioic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying biological processes involving piperidine and pyrazole derivatives.
Medicine: It has potential therapeutic applications due to its unique chemical structure and reactivity.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The piperidine ring and pyrazole moiety are known to interact with various enzymes and receptors, modulating their activity. The chlorophenyl group enhances the compound’s binding affinity and specificity. These interactions lead to the compound’s observed biological effects, which may include inhibition of enzyme activity, modulation of receptor signaling, and alteration of cellular processes.
Comparison with Similar Compounds
Compared to other similar compounds, 1-[2-[[5-(4-chlorophenyl)-1H-pyrazol-3-yl]oxy]ethyl]piperidine;(2R,3R)-2,3-dihydroxybutanedioic acid stands out due to its unique combination of functional groups. Similar compounds include:
1-[2-[(4-chlorophenyl)-phenylmethoxy]ethyl]piperidine: This compound shares the piperidine and chlorophenyl groups but lacks the pyrazole moiety.
Cloperastine: A compound with a similar piperidine structure but different substituents.
Properties
CAS No. |
86871-53-6 |
|---|---|
Molecular Formula |
C20H26ClN3O7 |
Molecular Weight |
455.9 g/mol |
IUPAC Name |
1-[2-[[5-(4-chlorophenyl)-1H-pyrazol-3-yl]oxy]ethyl]piperidine;(2R,3R)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C16H20ClN3O.C4H6O6/c17-14-6-4-13(5-7-14)15-12-16(19-18-15)21-11-10-20-8-2-1-3-9-20;5-1(3(7)8)2(6)4(9)10/h4-7,12H,1-3,8-11H2,(H,18,19);1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 |
InChI Key |
QLHKUJICPCKELA-LREBCSMRSA-N |
Isomeric SMILES |
C1CCN(CC1)CCOC2=NNC(=C2)C3=CC=C(C=C3)Cl.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
C1CCN(CC1)CCOC2=NNC(=C2)C3=CC=C(C=C3)Cl.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


